molecular formula C22H20FN3O4 B11478818 6-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11478818
M. Wt: 409.4 g/mol
InChI Key: CNLYJYXTQAYFCD-UHFFFAOYSA-N
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Description

6-(3,4-DIMETHOXYPHENYL)-5-(2-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrolopyrimidine core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-DIMETHOXYPHENYL)-5-(2-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The 3,4-dimethoxyphenyl and 2-fluorophenyl groups are introduced via electrophilic aromatic substitution reactions.

    Methylation: The methyl groups are added using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.

    Substitution: The aromatic rings can undergo various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid, and sulfonation using sulfur trioxide.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to biologically active molecules.

    Receptor Binding: May interact with specific receptors in biological systems.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly in oncology and neurology.

Industry

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(3,4-DIMETHOXYPHENYL)-5-(2-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is not fully understood but may involve:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-DIMETHOXYPHENYL)-5-(2-CHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
  • 6-(3,4-DIMETHOXYPHENYL)-5-(2-BROMOPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE

Uniqueness

  • Fluorine Substitution : The presence of the fluorine atom in 6-(3,4-DIMETHOXYPHENYL)-5-(2-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can significantly alter its chemical reactivity and biological activity compared to its chloro and bromo analogs.
  • Biological Activity : The specific substitution pattern may confer unique interactions with biological targets, making it a valuable compound for drug discovery.

Properties

Molecular Formula

C22H20FN3O4

Molecular Weight

409.4 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H20FN3O4/c1-24-16-12-26(13-9-10-17(29-3)18(11-13)30-4)20(14-7-5-6-8-15(14)23)19(16)21(27)25(2)22(24)28/h5-12H,1-4H3

InChI Key

CNLYJYXTQAYFCD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3F)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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